Tos-PEG2-t-butyl ester

描述

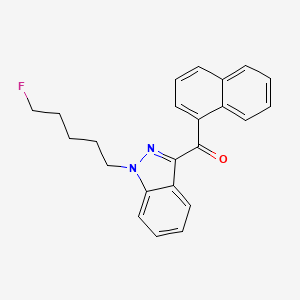

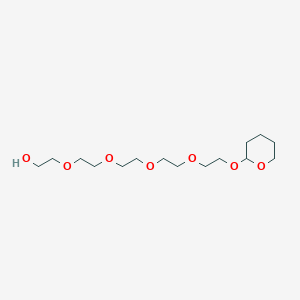

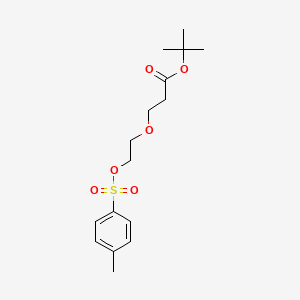

Tos-PEG2-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a leaving group that can be easily replaced by other nucleophiles .Molecular Structure Analysis

The molecular formula of Tos-PEG2-t-butyl ester is C16H24O6S . It has a molecular weight of 344.42 g/mol .Chemical Reactions Analysis

The tosyl group in Tos-PEG2-t-butyl ester is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Tos-PEG2-t-butyl ester has a molecular weight of 344.4 g/mol .科学研究应用

Enhanced Anticancer Efficacy through Conjugation

Tos-PEG2-t-butyl ester, as part of the family of polyethylene glycol (PEG) conjugates, has shown promising applications in enhancing the efficacy of anticancer agents. For instance, alpha-tocopheryl polyethylene glycol succinate (TPGS), a related compound, demonstrates increased anticancer activity compared to its non-PEGylated form. This enhancement is attributed to its superior ability to induce apoptosis and the generation of reactive oxygen species in cancer cells, without significantly altering cellular uptake (Youk et al., 2005).

Application in Drug Delivery Systems

Tos-PEG2-t-butyl ester and its derivatives are instrumental in drug delivery systems. The water-soluble derivative of Vitamin E, TPGS, formed by esterification with PEG, exemplifies this application. It is utilized in various nanocarriers for drug delivery due to its dual advantages of PEG and Vitamin E, such as extending the half-life of drugs in plasma and enhancing cellular drug uptake. TPGS-based systems are actively researched for sustained, controlled, and targeted drug delivery (Zhang et al., 2012).

Enhanced Bioactivity in Vivo

In the realm of integrin inhibitors, Tos-PEG2-t-butyl ester derivatives have shown promise. Conjugates of α4 integrin inhibitors with branched PEG maintain sustained levels and bioactivity in vivo, following subcutaneous administration. This suggests a potential for these conjugates in therapeutic applications (Smith et al., 2013).

Use in Energy Storage and Stabilization

Tos-PEG2-t-butyl ester and similar PEG derivatives have applications in thermal energy storage. Studies on thermal degradation and stabilization of PEG, including low molecular weight esters, provide insights for developing PEG as a thermal energy storage material. Antioxidants like MBMTBP can suppress thermal degradation, highlighting PEG's potential in this domain (Han et al., 1997).

Role in Biodegradation Studies

Investigations into the biodegradation of poly(ester-urethane)s using strains of microorganisms involve components like poly(butylene adipate) and poly(ethylene succinate), closely related to Tos-PEG2-t-butyl ester. These studies are significant for understanding the biodegradability of polymers and their environmental impact (Dupret et al., 1999).

Applications in Battery Technology

In the field of lithium-sulfur batteries, derivatives of Tos-PEG2-t-butyl ester contribute to improving battery performance. Polymers containing ester groups, similar to Tos-PEG2-t-butyl ester, show strong chemical capture for lithium polysulfides, enhancing battery efficiency and life (Cai et al., 2019).

安全和危害

属性

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLSSENVXOKYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-PEG2-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

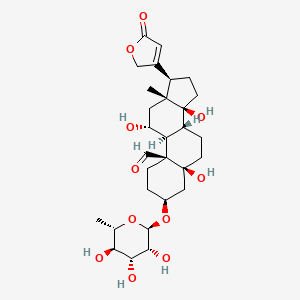

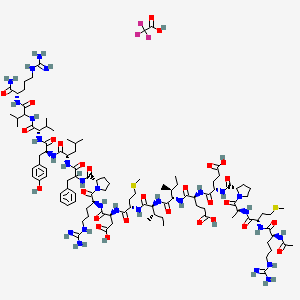

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)